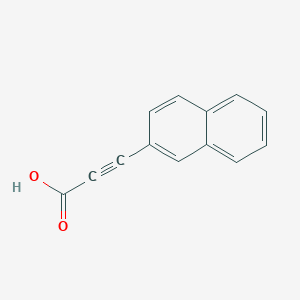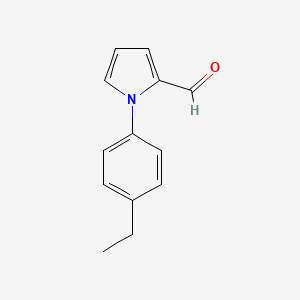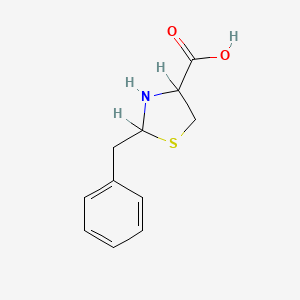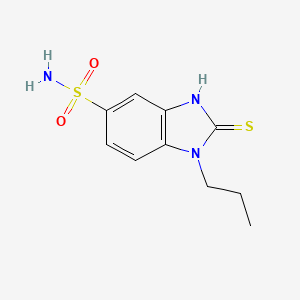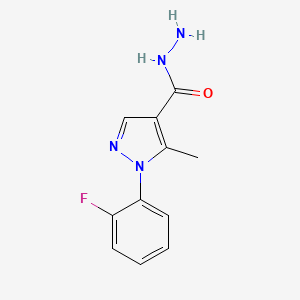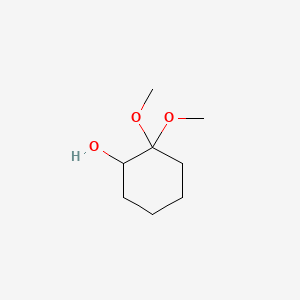
2,2-Dimethoxycyclohexanol
Übersicht
Beschreibung
2,2-Dimethoxycyclohexanol is a chemical compound that can be synthesized through various chemical reactions involving cyclohexanone derivatives and methanol or dimethyl groups. While the specific compound 2,2-Dimethoxycyclohexanol is not directly mentioned in the provided papers, related compounds and their synthesis methods can offer insights into its potential properties and synthesis pathways.
Synthesis Analysis
The synthesis of compounds closely related to 2,2-Dimethoxycyclohexanol involves the reaction of cyclohexanone derivatives with different reagents. For instance, the synthesis of 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones is achieved by reacting dimedone with cyanogen bromide and triethylamine, followed by the addition of various aliphatic and aromatic aldehydes . Similarly, 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols are synthesized by reacting 2-(dimethoxymethyl)cyclohexanone with propargylmagnesium bromide . These methods could potentially be adapted for the synthesis of 2,2-Dimethoxycyclohexanol by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-Dimethoxycyclohexanol can be characterized using spectroscopic techniques such as NMR. For example, the stereochemical structures of 1-propargyl-2-(dimethoxymethyl)-1-cyclohexanols were identified by NMR spectral interpretation and geometry optimization . These techniques could be applied to determine the molecular structure of 2,2-Dimethoxycyclohexanol.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions that could provide insights into the reactivity of 2,2-Dimethoxycyclohexanol. For instance, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane serves as a precursor for [4+2] cycloaddition reactions to give functionalized cyclohexene derivatives . Additionally, the reaction of 2-acylcyclohexanones with trimethyl orthoformate leads to the formation of 7,7-dimethoxy alkanoate methyl esters . These reactions highlight the potential reactivity of dimethoxy-substituted cyclohexanols in forming new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethoxycyclohexanol can be inferred from the properties of structurally related compounds. For example, the gas-phase molecular structure of 2,2-dimethyl-1,3-dioxa-2-silacyclohexane was determined by electron diffraction, revealing a chair conformation of the six-membered ring . This information can be useful in predicting the conformational preferences of 2,2-Dimethoxycyclohexanol. Additionally, the reaction conditions and solvents used in the synthesis of related compounds can provide insights into the solubility and stability of 2,2-Dimethoxycyclohexanol.
Wissenschaftliche Forschungsanwendungen
1. Investigations in Organic Synthesis
Research has delved into the reactions involving compounds similar to 2,2-Dimethoxycyclohexanol. For instance, Beerli and Borschberg (1992) explored the unexpected reactions between the Dimsyl Anion and a γ,δ-Epoxy-ketone, revealing insights into complex organic reactions and potential synthetic applications (Beerli & Borschberg, 1992).
2. Photochemical Studies
Foote et al. (1967) conducted photooxidation studies in methanol on alkyl-substituted furans, which are structurally related to 2,2-Dimethoxycyclohexanol, highlighting the importance of these compounds in understanding photochemical reactions (Foote et al., 1967).
3. Chemical Transformation Research
Popkov et al. (1994) investigated the transformation of vinyl-substituted oxiranes to dihydrofurans, involving compounds similar to 2,2-Dimethoxycyclohexanol. This research provides valuable information for chemical synthesis and transformation processes (Popkov et al., 1994).
4. Molecular Structure Analysis
The molecular structure of compounds like 2,2-Dimethoxycyclohexanol has been a subject of study. Schultz et al. (1993) determined the gas-phase molecular structure of a similar compound, contributing to the field of structural chemistry (Schultz et al., 1993).
5. Solid-state and Solution Studies
Research on lithiated 2-carbomethoxycyclohexanone dimethylhydrazone and related compounds has been conducted to understand their behavior in solid and solution states, offering insights into the physical chemistry of such compounds (Wanat et al., 1986).
6. Conformational Studies
The study of the infrared spectrum of similar compounds to 2,2-Dimethoxycyclohexanol, like 2-bromocyclohexanone, provides insights into their conformational behavior and intermolecular interactions, crucial for understanding the chemical properties of these substances (Coelho et al., 2010).
7. Catalysis Research
Research involving tin cobalt carbonyl compounds as catalysts for the ring-opening of oxiranes, similar to 2,2-Dimethoxycyclohexanol, reveals significant advancements in the field of catalysis (Samain et al., 1992).
8. Aldol Condensation Reactions
Studies on the aldol condensation reaction of cyclohexanone catalyzed by solid superbase offer insights into synthesis processes relevant to compounds like 2,2-Dimethoxycyclohexanol (Gao Gen-zhi, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-10-8(11-2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAMIWOJDOJSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402192 | |
| Record name | 2,2-dimethoxycyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxycyclohexanol | |
CAS RN |
63703-34-4 | |
| Record name | 2,2-Dimethoxycyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63703-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dimethoxycyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the electrochemical synthesis of cis-5-substituted 2,2-Dimethoxycyclohexanols described in the research?
A1: The research details a stereoselective electrochemical transformation [, , ] of 4-substituted cyclohexanones into cis-5-substituted 2,2-Dimethoxycyclohexanols. This is significant because it allows for the controlled formation of a specific stereoisomer (cis), which is crucial in organic synthesis as different isomers can exhibit different biological and chemical properties.
Q2: What role do sodium halides play in the electrochemical synthesis?
A2: Sodium halides act as mediators in the electrochemical process []. They are electrochemically oxidized at the anode, generating reactive halogen species. These species then react with the cyclohexanone substrate in solution, facilitating the formation of the desired 2,2-Dimethoxycyclohexanol product.
Q3: How does the ring size of the starting cyclic ketone influence the reaction outcome?
A3: Interestingly, the research shows that the ring size of the starting cyclic ketone plays a crucial role in determining the final product []. While cyclopentanone yields 2,2-dimethoxycyclopentanone, and cyclohexanone produces 2,2-dimethoxycyclohexanol, larger cyclic ketones undergo a Favorskii rearrangement. This difference in reactivity highlights the importance of ring strain and conformational factors in this electrochemical transformation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



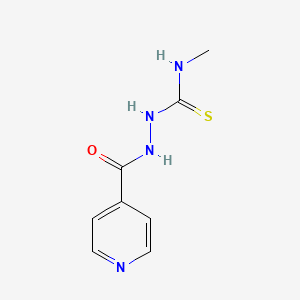
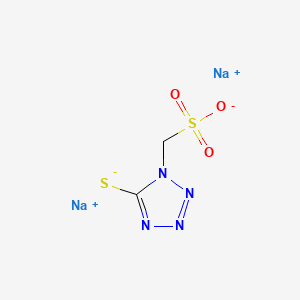
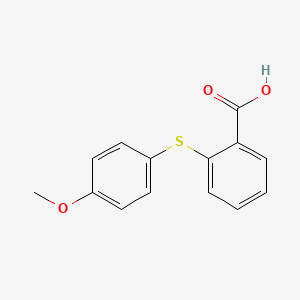
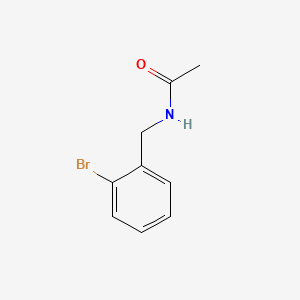
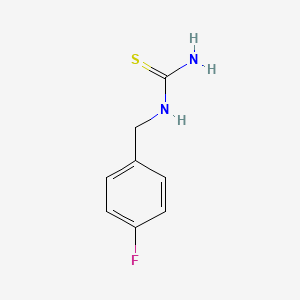
![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)
